![molecular formula C11H16N4 B15069177 1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- CAS No. 646056-16-8](/img/structure/B15069177.png)
1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is a spirocyclic compound that features a unique structural motif combining a pyrimidine ring and a diazaspiro[4.4]nonane framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the construction of the spirocyclic framework followed by the introduction of the pyrimidine moiety. One common synthetic route includes the cyclization of a suitable precursor under basic conditions, followed by functionalization to introduce the pyrimidine ring. Specific reaction conditions, such as the choice of base, solvent, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. The choice of reagents and catalysts is crucial to minimize costs and environmental impact while maximizing yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
1-(5,10-DIHYRO-[1,2,4]TRIAZINO[5,6-B]QUINOXALIN-3-YL)-3-METHYL-1H-PYRAZOL-5(4H)-ONE: Another spirocyclic compound with potential biological activities.
N-PHENYL-2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDE: Known for its anticonvulsant properties.
Uniqueness
1-(PYRIMIDIN-5-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and drug development .
Propiedades
Número CAS |
646056-16-8 |
|---|---|
Fórmula molecular |
C11H16N4 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-pyrimidin-5-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-2-11(3-4-12-8-11)15(5-1)10-6-13-9-14-7-10/h6-7,9,12H,1-5,8H2 |
Clave InChI |
JREYYHGJRQCLLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC2)N(C1)C3=CN=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
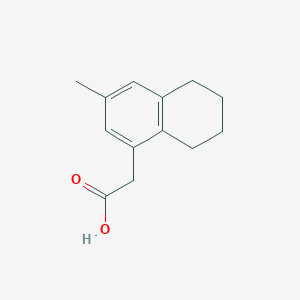
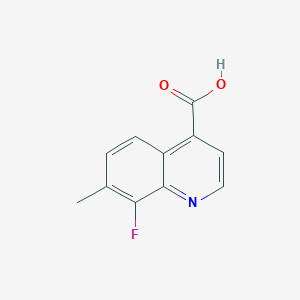
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
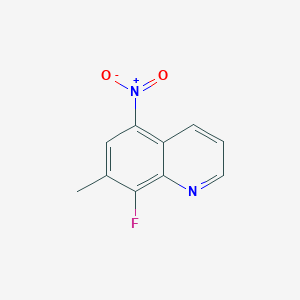
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)

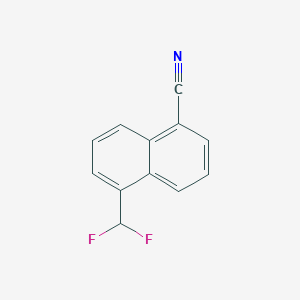


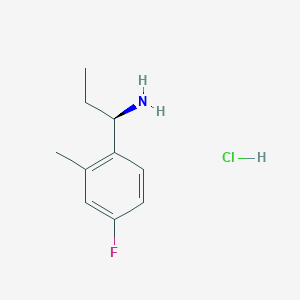

![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)

